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molecular formula C7H3ClINS B8517024 6-Chloro-2-iodothieno[2,3-b]pyridine

6-Chloro-2-iodothieno[2,3-b]pyridine

Cat. No. B8517024
M. Wt: 295.53 g/mol
InChI Key: UDWDGLFKVTUHBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999991B2

Procedure details

A mixture of 6-Chloro-2-iodothieno[2,3-b]pyridine (80 mg, 0.27 mmol) and Copper (I) Cyanide (36 mg, 0.41 mmol) in DMF (3 mL) was heated to 130° C. for 16 hrs. LC showed formation of the title product. The crude reaction was adsorbed onto silica gel, and purified by flash chromatography to obtain the title product. LC-MS (IE, m/z): 195 [M+1]+.
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Copper (I) Cyanide
Quantity
36 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]2[S:8][C:9](I)=[CH:10][C:5]2=[CH:4][CH:3]=1.[Cu][C:13]#[N:14]>CN(C=O)C>[Cl:1][C:2]1[N:7]=[C:6]2[S:8][C:9]([C:13]#[N:14])=[CH:10][C:5]2=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
ClC1=CC=C2C(=N1)SC(=C2)I
Name
Copper (I) Cyanide
Quantity
36 mg
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=N1)SC(=C2)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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